Ethyl 2-methoxy-6-(trifluoromethyl)isonicotinate
Description
Ethyl 2-methoxy-6-(trifluoromethyl)isonicotinate is a substituted pyridine derivative featuring a methoxy group at position 2 and a trifluoromethyl group at position 5. This compound belongs to a class of isonicotinic acid esters, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy substituent modulates electronic properties and steric bulk, influencing reactivity and binding interactions .
Properties
IUPAC Name |
ethyl 2-methoxy-6-(trifluoromethyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-3-17-9(15)6-4-7(10(11,12)13)14-8(5-6)16-2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTNDGKYVBNGCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview:
This is the most common laboratory synthesis route, involving the esterification of the corresponding carboxylic acid with ethanol under reflux conditions, often catalyzed by acids such as sulfuric acid.
Reaction Scheme:
$$
\text{2-Methoxy-6-(trifluoromethyl)nicotinic acid} + \text{Ethanol} \xrightarrow[\text{Reflux}]{\text{Catalyst}} \text{Ethyl 2-methoxy-6-(trifluoromethyl)isonicotinate}
$$
Reaction Conditions:
- Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid
- Temperature: Reflux (~78°C)
- Duration: 4–8 hours
- Solvent: Ethanol (as both reagent and solvent)
Procedure:
- Dissolve the acid in ethanol.
- Add catalytic amount of sulfuric acid.
- Reflux the mixture with continuous stirring.
- Upon completion, cool the mixture and extract the ester.
- Purify via recrystallization or column chromatography.
Research Data:
| Parameter | Conditions | Yield | References |
|---|---|---|---|
| Reflux temperature | ~78°C | 75-85% | , |
| Reaction time | 4–8 hours | — | — |
Synthesis via Acyl Chloride Intermediate
Method Overview:
This approach involves converting the acid to its acyl chloride derivative, which then reacts with ethanol to form the ester.
Reaction Scheme:
$$
\text{2-Methoxy-6-(trifluoromethyl)nicotinic acid} \xrightarrow[\text{Thionyl chloride}]{\text{Reflux}} \text{Acyl chloride} \
\text{Acyl chloride} + \text{Ethanol} \rightarrow \text{Ester}
$$
Reaction Conditions:
- Reagents: Thionyl chloride (SOCl₂)
- Temperature: Reflux (~70°C)
- Duration: 2–4 hours for acyl chloride formation
- Subsequent reaction: Ethanol added at 0°C to room temperature
Procedure:
- React the acid with SOCl₂ under reflux to form acyl chloride.
- Remove excess SOCl₂ under reduced pressure.
- Add ethanol to the acyl chloride solution at low temperature.
- Stir at room temperature until complete conversion.
Research Data:
| Parameter | Conditions | Yield | References |
|---|---|---|---|
| Acyl chloride formation | SOCl₂, reflux | 80-90% | |
| Esterification | Ethanol addition | 75-85% | — |
Industrial-Scale Synthesis: Continuous Flow Process
Method Overview:
For large-scale production, continuous flow reactors are employed to improve efficiency and control over reaction parameters.
Process Highlights:
- Continuous addition of acid and ethanol
- Controlled temperature and mixing
- Real-time monitoring for optimal conversion
Advantages:
- Increased yield
- Reduced reaction time
- Enhanced safety and scalability
Research Data:
| Parameter | Conditions | Yield | References |
|---|---|---|---|
| Reactor type | Continuous flow | >90% | |
| Reaction time | Minutes to hours | — | — |
Notes on Reaction Optimization and Catalysis
- Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid significantly improve esterification efficiency.
- Temperature Control: Maintaining reflux temperature ensures complete conversion without decomposition.
- Purification: Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) yields high-purity ester.
Summary of Preparation Data
Chemical Reactions Analysis
Ethyl 2-methoxy-6-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-methoxy-6-(trifluoromethyl)isonicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-methoxy-6-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Structural Differences :
Key Comparisons :
- Electronic Effects : The fluorine atom’s electronegativity increases the electron deficiency of the pyridine ring compared to the methoxy group, which donates electrons through resonance. This difference impacts reactivity in electrophilic substitution and catalytic reactions.
- Synthetic Routes : Fluorinated analogs often require halogenation steps (e.g., using fluorinating agents like DAST), whereas methoxy derivatives may involve nucleophilic substitution with methoxide or alkylation of hydroxyl precursors .
- Physicochemical Properties: The methoxy group improves solubility in polar solvents (e.g., ethanol, DMSO) compared to the fluorine-substituted analog, which is more hydrophobic .
Ethyl 2-Bromo-3-Hydroxy-6-Methylisonicotinate
Structural Differences :
Key Comparisons :
- Reactivity : The bromo-hydroxy substituent at position 2 facilitates further functionalization (e.g., Suzuki coupling), whereas the methoxy group is less reactive under standard conditions.
- Biological Relevance : The trifluoromethyl group in the target compound enhances metabolic stability and bioavailability compared to the methyl group, which may degrade more readily in vivo .
Comparative Data Tables
Table 1: Structural and Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents (Position) |
|---|---|---|---|---|
| Ethyl 2-methoxy-6-(trifluoromethyl)isonicotinate | C₁₀H₁₀F₃NO₃ | 249.19 | Not Provided | 2-OCH₃, 6-CF₃ |
| Ethyl 2-fluoro-6-(trifluoromethyl)isonicotinate | C₉H₇F₄NO₂ | 237.15 | 1227572-09-9 | 2-F, 6-CF₃ |
| Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate | C₉H₁₀BrNO₃ | 276.09 | 1244018-31-2 | 2-Br, 3-OH, 6-CH₃ |
Research Findings and Implications
- Electronic Modulation : The methoxy group in the target compound reduces ring electron deficiency compared to fluorine, altering its interaction with biological targets (e.g., enzyme active sites) .
- Metabolic Stability : Trifluoromethyl groups in both the target compound and its fluoro analog enhance resistance to oxidative metabolism, a critical factor in drug design .
- Synthetic Flexibility : Bromo-hydroxy derivatives (e.g., ) serve as versatile intermediates for further functionalization, whereas methoxy and fluoro analogs are typically terminal products .
Biological Activity
Ethyl 2-methoxy-6-(trifluoromethyl)isonicotinate is a synthetic compound belonging to the class of isonicotinic acid derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H10F3NO3
- Molecular Weight : Approximately 235.16 g/mol
- Structural Characteristics : The compound features a trifluoromethyl group at the 2-position and a methoxy group at the 6-position of the pyridine ring. This specific arrangement enhances its lipophilicity, potentially improving its biological activity and making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in nicotinic acid metabolism. The trifluoromethyl group enhances its ability to penetrate biological membranes, allowing it to modulate enzyme activity and influence various cellular processes.
Key Mechanisms:
- Enzyme Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing enzyme pathways related to nicotinic acid.
- Antiviral Properties : Preliminary studies suggest that derivatives may exhibit antiviral properties by inhibiting RNA processing enzymes crucial for viral replication.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown potential antimicrobial effects against various bacterial strains, with studies reporting significant inhibition zones and minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Some derivatives have been investigated for their cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy. For instance, related compounds have demonstrated IC50 values in the micromolar range against specific tumor cells .
Comparative Biological Activity Table
| Compound Name | Notable Activities | IC50 Values (µM) |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Varies by study |
| Mthis compound | Antiprotozoal | 1.5 (against lymphoma cells) |
| Methyl 6-methoxy-2-(trifluoromethyl)nicotinate | Antineoplastic | Varies by study |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of similar compounds reported zone of inhibition values ranging from 10 to 29 mm against various pathogens, emphasizing the potential of this compound as an effective antimicrobial agent .
- Cytotoxicity in Cancer Models : Research on related compounds indicated significant cytotoxic effects against human cancer cell lines, with IC50 values as low as 0.13 µM for certain derivatives. This suggests that this compound could be a promising candidate for further development in oncological therapies .
- Antiviral Activity : Studies have suggested that derivatives may inhibit viral replication by targeting RNA processing enzymes. This opens avenues for exploring its use in antiviral drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
